molecular formula C18H22N2O2 B8568794 tert-Butyl 3-{[2-(pyridin-3-yl)ethyl]amino}benzoate CAS No. 651023-30-2

tert-Butyl 3-{[2-(pyridin-3-yl)ethyl]amino}benzoate

Cat. No.: B8568794
CAS No.: 651023-30-2
M. Wt: 298.4 g/mol
InChI Key: NJNYLQLHBLHJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-{[2-(pyridin-3-yl)ethyl]amino}benzoate is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

651023-30-2

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

tert-butyl 3-(2-pyridin-3-ylethylamino)benzoate

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)15-7-4-8-16(12-15)20-11-9-14-6-5-10-19-13-14/h4-8,10,12-13,20H,9,11H2,1-3H3

InChI Key

NJNYLQLHBLHJSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)NCCC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 244 mg of 3-(2-aminoethyl)pyridine (2.0 mmol) and 604 mg of t-butyl 3-iodobenzoate (2.0 mmol) in 10 mL of toluene was added 250 mg of sodium t-butoxide (2.5 mmol), 30 mg of tri-t-butylphosphonium tetrafluoroborate (0.1 mmol) and 50 mg of tris(dibenzylidineacetone)dipalladium(0) (0.055 mmol). The mixture was stirred for 16 h and filtered through celite. The celite was washed with 3×5 mL of toluene and the filtrate was concentrated in vacuo. The residue was purified by column chromatography using 35%-45% EtOAc in hexanes as eluant to give 103 mg of t-butyl N-(2-(3-pyridyl)ethyl)-3-aminobenzoate as a bright yellow oil (17% yield).
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
604 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylidineacetone)dipalladium(0)
Quantity
50 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.